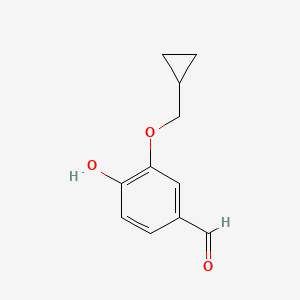

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation . Another method involves the synthesis of an impurity in crude roflumilast from 3,4-dihydroxybenzaldehyde via alkylation, oxidation, chlorination, and acylation reactions .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been discussed in the literature. For example, the synthesis of roflumilast involves O-alkylation, oxidation, and N-acylation reactions . Another study discusses the alkylation, oxidation, chlorination, and acylation reactions involved in the synthesis of an impurity in crude roflumilast .Physical And Chemical Properties Analysis

The physical and chemical properties of a substance include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Unfortunately, specific information about the physical and chemical properties of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde was not found in the search results.Aplicaciones Científicas De Investigación

Polymer Synthesis and Properties

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is involved in the synthesis and crosslinking of cyano-substituted homo- and copolyesters. These polymers demonstrate higher hydrophilicity and solubility in certain organic solvents compared to reference polyesters, showing promise in materials science (Mikroyannidis, 1995).

Organic Synthesis Techniques

This compound plays a role in various organic synthesis processes. For instance, it is involved in reactions with alkynes, alkenes, or allenes, facilitated by a rhodium-based catalyst system. This showcases its versatility in organic chemical reactions (Kokubo et al., 1999).

Linkers in Solid Phase Organic Synthesis

The derivative of this compound, 4-hydroxybenzaldehyde, is used as a linker in solid phase organic synthesis. This demonstrates its utility in creating secondary amides, a key component in many pharmaceuticals and organic compounds (Swayze, 1997).

Polymer Characterization and Conductivity

Another application involves the synthesis of bis-aldehyde monomers from derivatives of this compound, leading to the creation of conductive polymers. These polymers have been found to exhibit significant electrical conductivity, indicating potential use in electronic applications (Hafeez et al., 2019).

Impurity Synthesis in Pharmaceuticals

This compound has been used in the synthesis of specific impurities in pharmaceuticals, demonstrating its role in ensuring the purity and quality of drug compounds (Zhang et al., 2014).

Direcciones Futuras

Research on similar compounds suggests potential future directions. For example, one study discusses the inhibitory effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo . This suggests potential therapeutic applications for similar compounds in the treatment of certain diseases.

Propiedades

IUPAC Name |

3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-6-9-3-4-10(13)11(5-9)14-7-8-1-2-8/h3-6,8,13H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAZVBDTWHMFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744798 | |

| Record name | 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25934-52-5 | |

| Record name | 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

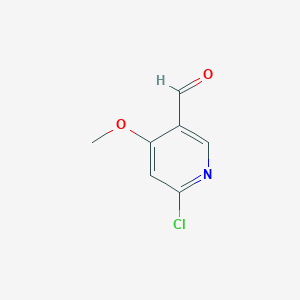

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride](/img/structure/B1402909.png)

![{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B1402914.png)

![3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol](/img/structure/B1402920.png)

![2-Chloro-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402923.png)

![6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1402925.png)